molecular formula C14H9ClFN3O3S B5137356 2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5137356
M. Wt: 353.8 g/mol
InChI Key: JQGDFRMOTHSEIB-UHFFFAOYSA-N
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Description

2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of various microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide exhibits low toxicity and does not cause significant damage to normal cells. It has been found to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been shown to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and purify. However, its low solubility in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on 2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide. These include further investigation of its mechanism of action, optimization of its synthesis method to improve its solubility, and exploration of its potential as a therapeutic agent for various diseases.
In conclusion, 2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is a synthetic compound with promising therapeutic applications. Its broad-spectrum activity against various microorganisms and low toxicity make it a potential candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for wider applications.

Synthesis Methods

The synthesis of 2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluoro-3-nitroaniline with carbon disulfide, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained by purification through recrystallization.

Scientific Research Applications

2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antifungal activities. Its potential as an anti-inflammatory agent has also been investigated.

properties

IUPAC Name

2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGDFRMOTHSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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